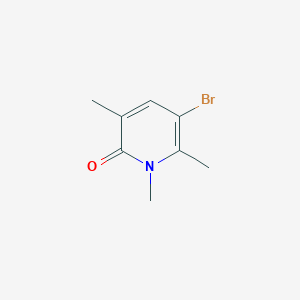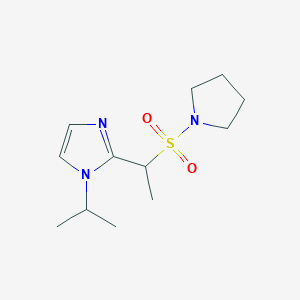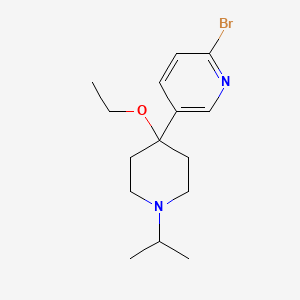
1H-Pyrrole, 2,4-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,4-diethyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, where two ethyl groups are substituted at the 2nd and 4th positions of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,4-diethyl- can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . This method is environmentally friendly as it produces water and molecular hydrogen as by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 2,4-diethyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents like copper(II) and air.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Copper(II) and air are common oxidizing agents.
Substitution: Halogenating agents like NCS and NBS are used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,4-diethyl- has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,4-diethyl- involves its interaction with molecular targets and pathways. Pyrroles can act as inhibitors of enzymes and receptors, affecting various biological processes. For example, pyrrole derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 1H-Pyrrole, 2,4-diethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1H-Pyrrole, 2,4-dimethyl-, the ethyl groups in 1H-Pyrrole, 2,4-diethyl- provide different steric and electronic effects, potentially leading to distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
90154-78-2 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
2,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-3-7-5-8(4-2)9-6-7/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
SFAFICKQFNSRHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CN1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)


